1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-3-yl)methyl)pyridin-2(1H)-one
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Overview
Description
1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-3-yl)methyl)pyridin-2(1H)-one is a complex organic compound with a unique structure that includes a furan ring, a piperazine moiety, and a pyridine ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-3-yl)methyl)pyridin-2(1H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the furan ring, followed by the introduction of the piperazine and pyridine moieties. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters for large-scale synthesis.
Chemical Reactions Analysis
1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-3-yl)methyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles under specific conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products: The major products formed depend on the type of reaction and the specific reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-3-yl)methyl)pyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-3-yl)methyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
When compared to similar compounds, 1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-3-yl)methyl)pyridin-2(1H)-one stands out due to its unique combination of functional groups and structural features. Similar compounds may include those with furan, piperazine, or pyridine rings, but the specific arrangement and substitution pattern in this compound confer distinct properties and activities. Examples of similar compounds include:
- 2-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridine
- 1-(pyridin-3-ylmethyl)-4-hydroxy-6-methylpyridine
- 4-methylpiperazin-1-yl derivatives with various substitutions
These comparisons highlight the uniqueness of this compound in terms of its chemical and biological properties.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-[(4-methylpiperazin-1-yl)-pyridin-3-ylmethyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-16-13-19(27)20(22(28)26(16)15-18-6-4-12-29-18)21(17-5-3-7-23-14-17)25-10-8-24(2)9-11-25/h3-7,12-14,21,27H,8-11,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBIUAHUBKRJRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CN=CC=C3)N4CCN(CC4)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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